molecular formula C17H20N2O2S B2508545 1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine CAS No. 2309554-65-0

1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine

Cat. No.: B2508545
CAS No.: 2309554-65-0
M. Wt: 316.42
InChI Key: LMJYRFGVMBHVLY-UHFFFAOYSA-N
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Description

1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a synthetic chemical compound featuring a complex molecular architecture that combines azetidine, thienopyridine, and dimethylfuran carbonyl motifs. This specific structure aligns with a class of heterocyclic compounds investigated for their potential in medicinal chemistry and drug discovery. Compounds incorporating the 4H,5H,6H,7H-thieno[3,2-c]pyridine scaffold, similar to this product, have been identified in patent literature as possessing biological activity, particularly as ligands for various therapeutic targets . The integration of the azetidine ring, a four-membered nitrogen heterocycle, is a strategy often employed in lead optimization to modulate the physicochemical properties and potency of drug candidates . The 2,5-dimethylfuran-3-carbonyl moiety serves as a potential acylating group that may influence the molecule's binding affinity and metabolic stability. This compound is supplied exclusively for research applications, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-11-7-15(12(2)21-11)17(20)19-9-14(10-19)18-5-3-16-13(8-18)4-6-22-16/h4,6-7,14H,3,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJYRFGVMBHVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thieno[3,2-c]pyridine Derivatives

  • 6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine Structure: A pyridine ring is attached to the thieno[3,2-c]pyridine core via an amine group. Key Properties: Molecular formula C₁₁H₁₂N₄S, molecular weight 232.3 g/mol. Applications: Used as a building block in kinase inhibitor synthesis .
  • 4,6-Dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine Structure: Pyrimidine ring substituted with methoxy groups at positions 4 and 6, linked to the thienopyridine core. Key Properties: Molecular formula C₁₃H₁₅N₃O₂S, molecular weight 277.34 g/mol .

Azetidine-Containing Analogs

  • 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine Structure: Azetidine linked to both thienopyridine and a triazolopyridazine moiety. Key Properties: Molecular formula C₁₅H₁₃N₇S, molecular weight 331.38 g/mol. Significance: Demonstrates the modularity of azetidine in multi-heterocyclic systems .
  • 2-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride Structure: Features an amino ketone substituent instead of the azetidine ring. Key Properties: Molecular formula C₉H₁₁N₂OS·HCl, molecular weight 234.72 g/mol. Synthetic Utility: Intermediate for bioactive molecule synthesis .

Functional Group Variations

Carbonyl-Linked Substituents

  • 1-(2,5-Dimethylfuran-3-carbonyl) Group
    • Role : The dimethylfuran moiety introduces steric bulk and modulates electronic properties via its electron-donating methyl groups.
    • Comparison : Similar to compounds like 5-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine derivatives (e.g., compound 11a in ), where furan substituents enhance π-stacking interactions in biological targets .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₇H₁₇N₃O₂S 327.40 N/A Azetidine, dimethylfuran, thienopyridine
6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine C₁₁H₁₂N₄S 232.30 N/A Pyridine, amine
4,6-Dimethoxy-2-{thieno[3,2-c]pyridin-5-yl}pyrimidine C₁₃H₁₅N₃O₂S 277.34 N/A Pyrimidine, methoxy
3-{Thieno[3,2-c]pyridin-5-yl}-1-triazolopyridazinyl-azetidine C₁₅H₁₃N₇S 331.38 N/A Azetidine, triazolopyridazine

Biological Activity

1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of multiple moieties including furan, thieno, pyridine, and azetidine. Its synthesis typically employs multi-step organic reactions such as the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds under mild conditions. This method allows for the efficient assembly of the compound's intricate structure while optimizing yield and minimizing by-products .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways. The exact molecular targets are still under investigation but are believed to include enzymes involved in metabolic processes and signal transduction .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro.
  • Antiviral Properties : Similar compounds have been investigated for their potential as antiviral agents targeting specific viral proteins.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways .

Antiviral Activity

In a study focusing on related compounds with similar structural characteristics, significant antiviral activity was observed against HIV-1. Compounds demonstrated IC50 values indicating effective inhibition of viral replication . This suggests that this compound may possess similar antiviral properties.

Anticancer Research

Another area of investigation involves the compound's potential anticancer effects. Research has shown that derivatives with thieno and pyridine moieties can inhibit cell proliferation in various cancer cell lines. For instance, a derivative exhibited an IC50 value in the low micromolar range against breast cancer cells .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntiviralInhibition of HIV replication
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory pathways

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